molecular formula C10H15N3O5 B12506037 1-[5-(aminomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]-3H-pyrimidine-2,4-dione

1-[5-(aminomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]-3H-pyrimidine-2,4-dione

Cat. No.: B12506037
M. Wt: 257.24 g/mol
InChI Key: AKIJBHYLTMJYGW-UHFFFAOYSA-N
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Description

1-[5-(aminomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]-3H-pyrimidine-2,4-dione is a complex organic compound with significant potential in various scientific fields. This compound features a pyrimidine ring fused with an oxolane ring, which is further substituted with an aminomethyl group, a hydroxy group, and a methoxy group. Its unique structure allows it to participate in diverse chemical reactions and makes it a valuable candidate for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(aminomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]-3H-pyrimidine-2,4-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The aminomethyl group can be introduced via reductive amination, while the hydroxy and methoxy groups can be added through selective hydroxylation and methylation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and advanced catalytic systems to enhance reaction efficiency and minimize by-products . The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also emphasized to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-[5-(aminomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]-3H-pyrimidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other mild oxidizing agents.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of diverse functional groups depending on the nucleophile used.

Mechanism of Action

The mechanism by which 1-[5-(aminomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]-3H-pyrimidine-2,4-dione exerts its effects involves interactions with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with target proteins, influencing their activity . The hydroxy and methoxy groups can participate in various biochemical interactions, modulating the compound’s overall biological activity . These interactions can lead to changes in cellular processes, making the compound a valuable tool for studying biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[5-(aminomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]-3H-pyrimidine-2,4-dione stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C10H15N3O5

Molecular Weight

257.24 g/mol

IUPAC Name

1-[5-(aminomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C10H15N3O5/c1-17-8-7(15)5(4-11)18-9(8)13-3-2-6(14)12-10(13)16/h2-3,5,7-9,15H,4,11H2,1H3,(H,12,14,16)

InChI Key

AKIJBHYLTMJYGW-UHFFFAOYSA-N

Canonical SMILES

COC1C(C(OC1N2C=CC(=O)NC2=O)CN)O

Origin of Product

United States

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